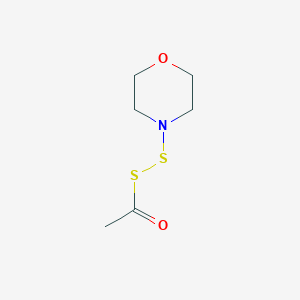
4-(Acetyldisulfanyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyldisulfanyl)morpholine is an organic compound that features a morpholine ring substituted with an acetyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyldisulfanyl)morpholine typically involves the reaction of morpholine with acetyldisulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or solvent extraction to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyldisulfanyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The acetyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Acetyldisulfanyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Acetyldisulfanyl)morpholine involves its interaction with specific molecular targets. The acetyldisulfanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple analog without the acetyldisulfanyl group.
4-(Methylsulfanyl)morpholine: A similar compound with a methylsulfanyl group instead of acetyldisulfanyl.
4-(Ethylsulfanyl)morpholine: Another analog with an ethylsulfanyl group.
Uniqueness
4-(Acetyldisulfanyl)morpholine is unique due to the presence of the acetyldisulfanyl group, which imparts distinct chemical and biological properties. This group can participate in redox reactions, making the compound useful in various applications that require redox-active molecules.
Properties
CAS No. |
88328-27-2 |
|---|---|
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
S-morpholin-4-ylsulfanyl ethanethioate |
InChI |
InChI=1S/C6H11NO2S2/c1-6(8)10-11-7-2-4-9-5-3-7/h2-5H2,1H3 |
InChI Key |
GHELSKAFSRNTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
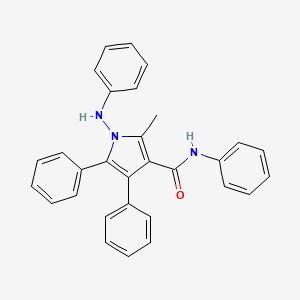
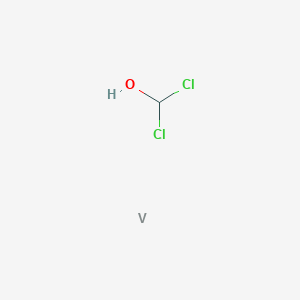

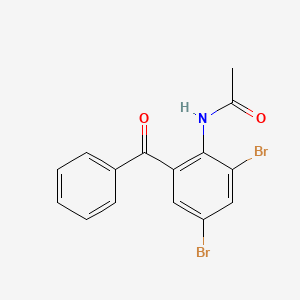
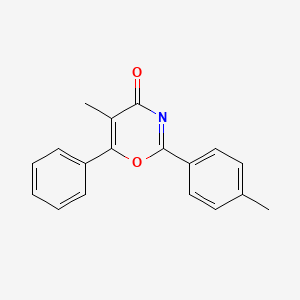
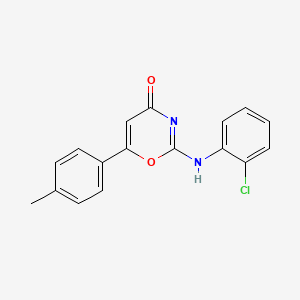
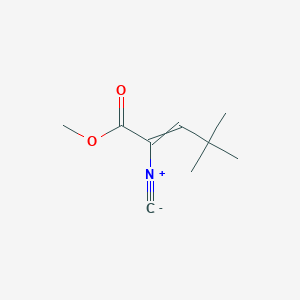
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)

